molecular formula C23H22BrNO4 B11683868 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine

6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine

Cat. No.: B11683868
M. Wt: 456.3 g/mol
InChI Key: NHKCLLHEAXTILT-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine: is a complex organic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an amine with a phenol in the presence of formaldehyde. The reaction conditions often require a basic catalyst and elevated temperatures.

    Addition of Phenyl and Trimethoxyphenyl Groups: These groups are introduced through substitution reactions, often using Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In the field of medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs or treatments.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl acetate
  • 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl

Uniqueness

Compared to similar compounds, 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine stands out due to its specific ring structure and the presence of both bromine and trimethoxyphenyl groups

Properties

Molecular Formula

C23H22BrNO4

Molecular Weight

456.3 g/mol

IUPAC Name

6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C23H22BrNO4/c1-26-19-11-15(12-20(27-2)22(19)28-3)23-25-18-10-9-16(24)13-17(18)21(29-23)14-7-5-4-6-8-14/h4-13,21,23,25H,1-3H3

InChI Key

NHKCLLHEAXTILT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Br)C(O2)C4=CC=CC=C4

Origin of Product

United States

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